Di-tert-butyl N,N-diisopropylphosphoramidite functions as a coupling partner in various cross-coupling reactions. These reactions involve the creation of a new C-C bond between an sp2-hybridized carbon (present in aryl or vinyl halides, pseudohalides, or triflates) and another sp2-hybridized carbon, sp3-hybridized carbon, or even a boron atom. Some prominent examples include:
Di-tert-butyl N,N-diisopropylphosphoramidite offers several advantages in these coupling reactions:
Di-tert-butyl N,N-diisopropylphosphoramidite plays a vital role in the synthesis of oligonucleotides, which are short sequences of nucleotides that form the building blocks of DNA and RNA. It serves as a protected phosphoramidite building block. The di-tert-butyl groups protect the reactive phosphorus center during the chain assembly process, preventing unwanted side reactions. After the desired oligonucleotide sequence is built, these protecting groups are removed using specific deprotection conditions to reveal the functional phosphate groups .
Irritant